Cas no 2092384-40-0 (3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde)

3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde
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- Inchi: 1S/C9H6F4O2/c1-15-8-5(4-14)2-6(3-7(8)10)9(11,12)13/h2-4H,1H3
- InChI Key: DFQKRDSPZZSTOR-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC(C(F)(F)F)=CC(F)=C1OC
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022IEE-250mg |
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde |
2092384-40-0 | 95% | 250mg |
$889.00 | 2025-02-13 | |
Aaron | AR022IEE-500mg |
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde |
2092384-40-0 | 95% | 500mg |
$1010.00 | 2025-02-13 |
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde Related Literature
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
Additional information on 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde: A Comprehensive Overview
The compound 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde, also known by its CAS number 2092384-40-0, is a highly specialized aromatic aldehyde with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a fluoro group at the 3-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 5-position. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.
Recent studies have highlighted the importance of 3-fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde in the field of medicinal chemistry. Researchers have explored its potential as a lead compound in drug discovery, particularly in the development of novel anti-inflammatory and anticancer agents. The trifluoromethyl group, known for its electron-withdrawing properties, plays a crucial role in modulating the electronic environment of the benzene ring, thereby influencing the compound's reactivity and bioavailability.
In addition to its medicinal applications, 3-fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde has also been investigated for its role in organic synthesis. Its aldehyde functional group makes it an excellent substrate for various condensation reactions, such as the aldol reaction and the Perkin reaction. These reactions are pivotal in constructing complex molecular frameworks, which are essential in the synthesis of advanced materials and specialty chemicals.
The synthesis of 3-fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde involves a multi-step process that typically begins with the preparation of a suitable benzene derivative. The introduction of substituents at specific positions requires precise control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.
The physical properties of 3-fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde are equally noteworthy. Its melting point, boiling point, and solubility characteristics are influenced by the electron-withdrawing groups present on the benzene ring. These properties make it suitable for use in various industrial processes, including polymerization reactions and catalytic transformations.
In terms of environmental impact, researchers have been examining the biodegradability and toxicity of 3-fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde. Preliminary studies suggest that it exhibits moderate biodegradability under aerobic conditions, but further research is needed to fully understand its environmental fate and potential risks.
The demand for compounds like 3-fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde continues to grow as industries seek innovative solutions to address challenges in healthcare, materials science, and sustainable chemistry. Its versatile structure and unique properties position it as a valuable tool for advancing scientific research and industrial innovation.
In conclusion, 3-fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde, with its CAS number 2092384-40-0, represents a significant advancement in modern organic chemistry. Its diverse applications, coupled with ongoing research into its properties and potential uses, underscore its importance as a key compound in both academic and industrial settings.
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